molecular formula C29H24O2 B1667216 BMS 493 CAS No. 215030-90-3

BMS 493

カタログ番号: B1667216
CAS番号: 215030-90-3
分子量: 404.5 g/mol
InChIキー: YCADIXLLWMXYKW-CMDGGOBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS493は、パンレチノイン酸受容体(RAR)の逆アゴニストとして知られる化学化合物です。主にレチノイン酸シグナル伝達経路の研究において科学研究で使用されます。 この化合物はレチノイン酸誘導分化を阻害し、核コインヒビターのレチノイン酸受容体との相互作用を強化することで、レチノイン酸シグナル伝達を弱めます .

準備方法

合成経路と反応条件

BMS493の合成には、市販の前駆体から始まるいくつかのステップが含まれます反応条件には、一般的にカップリング反応を促進するために強塩基と遷移金属触媒を使用することが含まれます .

工業的生産方法

BMS493の工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、より高い収率と純度のために最適化されており、多くの場合、一貫した品質を確保するために連続フローリアクターと自動システムを使用します。 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

BMS493は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から形成される主要な生成物には、使用される特定の試薬や条件に応じて、キノン、ヒドロキノン、およびさまざまな置換誘導体が含まれます .

科学研究における用途

BMS493は、特に以下の分野で科学研究において広く使用されています。

科学的研究の応用

Cardiomyocyte Differentiation

BMS 493 has been shown to significantly enhance the differentiation of human induced pluripotent stem cells (iPSCs) into ventricular-specific cardiomyocytes. Research indicates that treating iPSCs with this compound during the early stages of differentiation leads to:

  • Increased Ventricular Marker Expression : The expression of the ventricular isoform of myosin regulatory light chain (MLC2V) was markedly increased from 18.7% to 55.8% when treated with this compound for the first eight days .
  • Altered Cell Morphology : Cardiomyocytes treated with this compound exhibited larger and more elongated morphologies compared to untreated cells, indicating a more mature cardiac phenotype .
  • Improved Contractility : Cells treated with this compound demonstrated a slower beating rate but higher contraction amplitude, suggesting enhanced functional properties .

The methodology developed for this application allows for the generation of specific cardiac subtypes in a reproducible manner, which is critical for future therapeutic strategies in cardiac repair.

Renal Injury Modulation

This compound also plays a role in modulating renal injury responses, particularly in acute kidney injury (AKI) contexts. Studies have demonstrated that:

  • Macrophage Regulation : Treatment with this compound resulted in a significant reduction in renal macrophage populations, which are crucial mediators of tubular injury following ischemia-reperfusion injury .
  • Inflammatory Response Alteration : The compound influenced the expression of macrophage activation markers, enhancing M1 polarization while reducing M2 markers, thereby modulating the inflammatory response associated with renal injury .

These findings suggest that this compound could be utilized therapeutically to mitigate kidney damage during acute injury events.

Cellular Therapies for Diabetes

This compound has been investigated for its potential in cellular therapies aimed at diabetes management. Key findings include:

  • Preservation of Islet Regenerative Functions : In umbilical cord blood-derived hematopoietic progenitor cells, treatment with this compound during ex vivo expansion resulted in a twofold increase in the number of cells available for transplantation without compromising their regenerative capabilities .
  • Enhanced β-cell Survival : Conditioned media from cells expanded with this compound showed increased proliferation rates of β-cells in vitro, indicating its potential to support islet cell therapies .

This application highlights the compound's versatility and importance in developing novel treatment strategies for metabolic disorders.

Photoprotection and Retinal Health

Recent studies have indicated that this compound may offer protective effects against retinal damage caused by toxic light exposure. Specifically:

  • Photoprotective Effects : In models exposed to toxic blue light, this compound demonstrated protective qualities against retinal degeneration by modulating retinoic acid signaling pathways .

This application underscores the potential of this compound in ophthalmic research and therapy.

作用機序

BMS493は、レチノイン酸受容体に結合して逆アゴニストとして作用することによって効果を発揮します。この結合は、核コアプレッサーの受容体との相互作用を強化し、遺伝子転写の抑制につながります。 分子標的には、すべての種類のレチノイン酸受容体(RARα、RARβ、およびRARγ)が含まれており、関与する経路は主に遺伝子調節と細胞分化に関連しています .

類似の化合物との比較

類似の化合物

独自性

BMS493は、すべての種類のレチノイン酸受容体に影響を与える、パンレチノイン酸受容体逆アゴニストとして作用できるという点で独特です。 この幅広い活性は、レチノイン酸シグナル伝達経路とそのさまざまな生物学的プロセスや疾患における影響を研究するための貴重なツールとなります .

類似化合物との比較

Similar Compounds

Uniqueness

BMS493 is unique in its ability to act as a pan-retinoic acid receptor inverse agonist, affecting all types of retinoic acid receptors. This broad activity makes it a valuable tool in studying the retinoic acid signaling pathway and its implications in various biological processes and diseases .

生物活性

BMS 493 is a pan-retinoic acid receptor (pan-RAR) inverse agonist that has garnered attention for its ability to modulate retinoic acid signaling pathways. This compound has been studied for its biological activity in various cellular contexts, particularly in the differentiation of stem cells and the modulation of gene expression. Below, we delve into the detailed findings regarding the biological activity of this compound, supported by data tables and case studies.

This compound functions primarily as an inverse agonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ). By enhancing the interaction between nuclear corepressors (NCoR) and RARs, this compound induces conformational changes that inhibit the transcriptional activation typically mediated by retinoic acid. This mechanism underlies its effects on gene regulation and cellular differentiation.

Case Study: Cardiomyocyte Differentiation

A significant study explored the effects of this compound on the differentiation of induced pluripotent stem cells (iPSCs) into ventricular-specific cardiomyocytes. The study revealed that treatment with this compound during the early stages of differentiation (days 0-8) led to:

  • Increased Generation of Ventricular Cardiomyocytes :
    • MLC2V Expression : Cells treated with this compound exhibited a higher percentage of MLC2V expression compared to untreated controls.
Cell LineMLC2V Expression (%)TNNT2 Expression (%)
Gibco65.3 ± 7.2282.6 ± 4.23
CIM00161.5 ± 6.9783.1 ± 2.86
CIM00844.4 ± 4.6463.5 ± 3.42
Untreated18.7 ± 1.7294.5 ± 1.10
  • Altered Contractile Properties : The mean beating rate of cardiomyocytes treated with this compound was significantly lower than that of untreated cells, indicating a potential modulation of cardiac function.

Gene Expression Modulation

This compound has been shown to regulate gene expression significantly, often leading to down-regulation of various genes involved in differentiation processes.

Gene Expression Findings

A comparative analysis highlighted that:

  • Down-Regulation : At different stages of development, this compound treatment resulted in a notable decrease in gene expression.
StageTotal Genes RegulatedDown-Regulated GenesUp-Regulated Genes
3-S32320
8-S71683

This pattern indicates that this compound's influence on gene expression is predominantly repressive, contrasting with retinoic acid's stimulatory effects.

Applications in Hematopoiesis

This compound has also been investigated for its role in hematopoietic progenitor cell (HPC) expansion and differentiation:

  • Enhanced Colony Formation : In studies involving umbilical cord blood-derived HPCs, this compound-treated cells showed similar hematopoietic colony-forming capacity compared to untreated cells but demonstrated a higher yield of ALDHhi subpopulations.
  • Islet Regeneration : this compound treatment during HPC expansion preserved islet regenerative functions, suggesting its potential utility in diabetes therapy.

特性

IUPAC Name

4-[(E)-2-[5,5-dimethyl-8-(2-phenylethynyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O2/c1-29(2)19-18-24(14-10-21-6-4-3-5-7-21)26-20-23(13-17-27(26)29)9-8-22-11-15-25(16-12-22)28(30)31/h3-9,11-13,15-18,20H,19H2,1-2H3,(H,30,31)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCADIXLLWMXYKW-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801034187
Record name 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215030-90-3
Record name 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS 493
Reactant of Route 2
BMS 493
Reactant of Route 3
BMS 493
Reactant of Route 4
BMS 493
Reactant of Route 5
BMS 493
Reactant of Route 6
Reactant of Route 6
BMS 493
Customer
Q & A

Q1: What is the primary molecular target of BMS493?

A1: BMS493 acts as a pan-antagonist or inverse agonist of retinoic acid receptors (RARs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does BMS493 interact with RARs?

A2: BMS493 binds to the ligand-binding domain (LBD) of RARs, competing with the endogenous agonist, all-trans retinoic acid (ATRA). [, , , ] This binding prevents ATRA-induced transcriptional activation and can induce a conformational change in the receptor, leading to the recruitment of corepressors and gene silencing. [, ]

Q3: What are the downstream effects of BMS493 binding to RARs?

A3: The specific downstream effects depend on the cellular context and the targeted RAR isoform. [] Generally, BMS493 inhibits RA-mediated gene expression, impacting various biological processes such as cell differentiation, proliferation, and apoptosis. [, , , , , , , , , , , , , , , , , , , ] For instance, it has been shown to:

  • Promote chondrogenesis in mesenchymal stem cells. []
  • Reduce vision loss in a mouse model of retinal degeneration by mitigating retinoic acid-induced retinal hyperactivity. []
  • Induce lung bud formation by preventing hyperactivation of TGFβ signaling. []
  • Increase PDGFRα+ progenitor population and beige adipogenesis in progeny by stimulating vascular development. []
  • Modulate energy metabolism in the lung during branching morphogenesis. []

Q4: Does BMS493 exhibit any off-target effects?

A4: Some studies suggest that certain commercially available RAR inhibitors, including BMS493, might exhibit non-specific effects on other nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs). [] Further research is needed to fully characterize the specificity profile of BMS493.

Q5: What is the molecular formula and weight of BMS493?

A5: The molecular formula of BMS493 is C27H22O2, and its molecular weight is 382.45 g/mol.

Q6: Is there any spectroscopic data available for BMS493?

A6: While the provided abstracts do not contain specific spectroscopic data (NMR, IR, etc.), they highlight the use of X-ray crystallography to determine the crystal structure of the RARα ligand-binding domain in complex with BMS493 and a corepressor fragment. []

Q7: How do structural modifications of BMS493 affect its activity?

A7: Research on structurally related compounds reveals that modifications at the C3 and C8'' positions of the stilbene scaffold significantly influence RAR subtype selectivity and functional activity. []

  • C8'' Substituents: The size of the substituent at C8'' plays a crucial role in determining agonist/antagonist activity. Smaller substituents, like phenyl, tend to favor agonist activity, while larger groups can lead to antagonist or inverse agonist profiles. []

Q8: Is BMS493 stable under physiological conditions?

A8: One study mentions that BMS493, similar to its parent compound BMS493, is unstable and rapidly degrades under physiological conditions. [] This instability necessitates the development of appropriate formulation strategies.

Q9: What strategies can be employed to improve the stability and delivery of BMS493?

A9: While specific formulation approaches are not detailed in the abstracts, one study successfully utilized an engineered cartilage oligomeric matrix protein coiled-coil (CccS) protein for the encapsulation, protection, and delivery of BMS493. [] This approach highlights the potential of utilizing drug delivery systems to overcome the stability and bioavailability limitations of BMS493.

Q10: What in vitro models have been used to study the effects of BMS493?

A10: Researchers have utilized various in vitro models, including:

  • Human articular chondrocytes: to assess the efficacy of BMS493 in reducing MMP-13 expression, a key protease involved in cartilage degradation. []
  • Human hematopoietic progenitor cells: to investigate the ability of BMS493 to prevent RA-induced differentiation during cell expansion. []
  • Primary fetal alveolar epithelial type II cells: to study the role of BMS493 in regulating cell transdifferentiation. []
  • Human endometrial stromal cells: to investigate the impact of BMS493 on gap junction intercellular communication. []
  • Human gingival epithelial cells: to analyze the influence of BMS493 on epithelial barrier function. []
  • Adenoid Cystic Carcinoma (ACC) cells: to evaluate the lineage-specific anti-tumor effects of BMS493. [, ]

Q11: Are there any animal models that demonstrate the efficacy of BMS493?

A11: Yes, several animal models have been employed:

  • Mouse model of retinal degeneration: BMS493 was shown to reduce RGC hyperactivity and improve image detection. []
  • Mouse models of lung development: BMS493 treatment disrupted lung bud formation, highlighting the importance of RA signaling in this process. [, ]
  • Mouse model of diet-induced obesity: BMS493 disrupted Treg polarization in adipose tissue, indicating a role for RA signaling in immune regulation. []
  • Zebrafish embryos: BMS493 was used to investigate the role of retinoids in hindbrain segmentation and ephrin regulation. []

Q12: Have any clinical trials been conducted with BMS493?

A12: The provided research abstracts do not mention any clinical trials conducted with BMS493.

Q13: How does vitamin A deficiency affect the response to BMS493?

A13: In a study investigating autoimmune uveitis, researchers observed that while BMS493 effectively inhibited RA signaling in VitA-sufficient mice, its effects were less pronounced in VitA-deficient mice. [] This finding suggests that dietary VitA status can influence the efficacy of BMS493.

Q14: What are the potential implications of BMS493 for tissue regeneration?

A14: Several studies highlight the potential of BMS493 in tissue regeneration:

  • Cartilage tissue engineering: BMS493 enhanced chondrogenesis and improved the functional properties of engineered cartilage. []
  • Lung regeneration: BMS493, in combination with other strategies, shows promise for promoting lung repair in a model using precision-cut lung slices. []

Q15: Are there alternative compounds with similar biological activities to BMS493?

A15: While the abstracts do not provide a comprehensive list of alternative compounds, they mention other RAR antagonists such as Ro 41-5253 and AGN 193109. [, , ] The specific applications and efficacy of these alternatives may differ from BMS493.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。